13-cis Acitretin O-beta-D-Glucuronide

Description

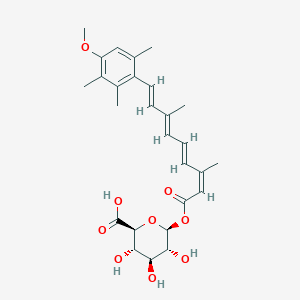

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDSEGJHOGTFE-HTUSQDISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746964 | |

| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146090-81-5 | |

| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 13-cis Acitretin O-beta-D-Glucuronide?

An In-depth Technical Guide to the Chemical Structure of 13-cis Acitretin O-beta-D-Glucuronide

Introduction: Acitretin and its Metabolic Fate

Acitretin is a second-generation, oral aromatic retinoid, a class of compounds related to vitamin A, primarily indicated for the treatment of severe, recalcitrant psoriasis.[1] As the active carboxylic acid metabolite of etretinate, acitretin modulates cellular differentiation and proliferation, particularly of keratinocytes, and exhibits anti-inflammatory effects.[2][3] Its therapeutic action is mediated through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate gene expression.[2][4]

The clinical pharmacokinetics of acitretin are complex. Following oral administration, it undergoes significant metabolism, which is crucial for its elimination. Key metabolic pathways include isomerization to its 13-cis isomer (isoacitretin) and Phase II conjugation reactions.[3][4] Among the most significant conjugation pathways is glucuronidation, a process that attaches a hydrophilic glucuronic acid moiety to the drug molecule. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), dramatically increases the water solubility of the parent compound and its isomers, facilitating their excretion from the body via bile and urine.[3][4][5] The resulting metabolite, this compound, represents a terminal product destined for elimination. Understanding its precise chemical structure is fundamental for comprehensive pharmacokinetic modeling, metabolism studies, and toxicological assessment.

Part 1: Elucidation of the Chemical Structure

The molecule this compound is a conjugate formed from two primary components: the aglycone, 13-cis-acitretin, and a sugar derivative, D-glucuronic acid.

1.1 The Aglycone: 13-cis-Acitretin

13-cis-Acitretin, also known as isoacitretin, is a geometric isomer of acitretin. The core structure is a polyene chain attached to a substituted aromatic ring. The designation "13-cis" refers to the stereochemistry around the double bond between carbons 13 and 14 of the nona-2,4,6,8-tetraenoic acid side chain, indicating a cis (or Z) configuration at this position. This contrasts with the parent drug, acitretin, which is the all-trans isomer.

1.2 The Conjugate: β-D-Glucuronic Acid

Glucuronic acid is a carboxylic acid derivative of glucose. In biological systems, it is transferred from an activated donor molecule, UDP-glucuronic acid (UDPGA). The "β-D" designation specifies its stereochemistry: "D" refers to the configuration at the chiral center furthest from the anomeric carbon (C5), and "β" indicates that the substituent at the anomeric carbon (C1) is oriented "up" or equatorial in the chair conformation.

1.3 The Linkage: An Acyl Glucuronide

The two components are joined via an O-glycosidic bond. Specifically, the carboxylic acid group of 13-cis-acitretin links to the anomeric hydroxyl group (at C1) of the β-D-glucuronic acid. This type of ester linkage between a carboxylic acid and glucuronic acid forms a specific class of metabolites known as acyl glucuronides .

The complete IUPAC name for the structure is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid.[6]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₉ | PubChem[6] |

| Molecular Weight | 502.6 g/mol | PubChem[6] |

| CAS Number | 146090-81-5 | PubChem[6] |

| XLogP3 | 4.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 4 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[6] |

Part 2: The Biochemical Glucuronidation Pathway

Glucuronidation is a pivotal Phase II metabolic pathway that detoxifies and enhances the elimination of a vast array of xenobiotics and endogenous compounds.[5] The causality behind this process is the conversion of lipophilic compounds, which can readily cross cell membranes and resist excretion, into hydrophilic, water-soluble conjugates that are easily eliminated.

The enzymatic reaction for the formation of this compound involves the following key components:

-

Substrate: 13-cis-Acitretin

-

Co-substrate/Glucuronyl Donor: Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Enzyme: UDP-glucuronosyltransferase (UGT)

The UGT enzyme, primarily located in the endoplasmic reticulum of liver cells, catalyzes the transfer of the glucuronic acid moiety from UDPGA to the carboxylic acid group of 13-cis-acitretin.[5] This process is not unique to the 13-cis isomer; the parent all-trans-acitretin also undergoes glucuronidation as a major route of metabolism.[3][7] Studies have shown that multiple UGT isoforms can be involved in the glucuronidation of retinoids.[8]

Glucuronidation Pathway Diagram

Caption: Enzymatic formation of this compound.

Part 3: Analytical Protocols for Characterization and Quantification

The definitive identification and quantification of metabolites like this compound in biological matrices are critical for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Tandem Mass Spectrometry (LC-MS/MS) detection is the gold standard for this purpose due to its high sensitivity and specificity.[9][10]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a synthesized example based on established methodologies for retinoid analysis and serves as a self-validating system through the use of a stable isotope-labeled internal standard.[10]

Objective: To quantify the concentration of this compound in human plasma.

Materials:

-

Human plasma (K₂EDTA anticoagulant)

-

Reference standard: this compound

-

Internal Standard (IS): 13-cis Acitretin-d3 O-beta-D-Glucuronide[11][12]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

Methodology:

-

Preparation of Standards:

-

Prepare a stock solution of the reference standard and the internal standard in methanol at 1 mg/mL. Protect from light and store at -20°C.

-

Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and a fixed concentration for the IS working solution (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 20 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard (to be determined via infusion of standards).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Analytical Workflow Diagram

Caption: High-throughput bioanalytical workflow for metabolite quantification.

Conclusion

This compound is a significant metabolite of the therapeutic retinoid acitretin. Its structure is characterized by an acyl glucuronide linkage, where the carboxylic acid of the 13-cis-acitretin isomer is conjugated to the C1 position of a β-D-glucuronic acid moiety. This biotransformation, a classic example of Phase II metabolism, serves the critical function of increasing the molecule's polarity, thereby facilitating its systemic clearance. The precise characterization and robust quantification of this metabolite are essential for a complete understanding of acitretin's disposition in the body and are reliably achieved through advanced analytical techniques such as LC-MS/MS.

References

-

StatPearls. (n.d.). Acitretin. NCBI Bookshelf. Retrieved from [Link]

-

GlobalRx. (n.d.). Acitretin 10mg Capsule: A Comprehensive Clinical Profile. Retrieved from [Link]

-

Al-Mallah, N. R., Bun, H., & Durand, A. (1988). Rapid Determination of Acitretin or Isotretinoin and Their Major Metabolites by High-Performance Liquid Chromatography. Analytical Letters, 21(9), 1603-1618. Retrieved from [Link]

-

Pharmacology of Acitretin (Soritin, Soriatane); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, March 25). YouTube. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Acitretin?. Retrieved from [Link]

-

Wikipedia. (n.d.). Acitretin. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Rapid Determination of Acitretin or Isotretinoin and Their Major Metabolites by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Goa, K. L., & Price, M. L. (1993). Acitretin: a review of its pharmacology and therapeutic use. Drugs, 46(3), 442-465. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313019, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71313020, this compound-d3. Retrieved from [Link]

-

Sun, H., et al. (2013). Acitretin exhibits inhibitory effects towards UDP-glucuronosyltransferase (UGT)1A9-mediated 4-methylumbelliferone (4-MU) and propofol glucuronidation reaction. Pharmazie, 68(6), 449-452. Retrieved from [Link]

-

Sahu, P. K., et al. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of the Brazilian Chemical Society, 25(10), 1874-1883. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1998). Acitretin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 6, Acitretin. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6439753, 13-cis-Retinoyl-beta-glucuronide. Retrieved from [Link]

-

Sonawane, R., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(22), 5146-5158. Retrieved from [Link]

-

Veeprho. (n.d.). 13-cis-Acitretin Glucuronide. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1998). 13-cis-Retinoic acid. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 6, 13-cis-Retinoic acid. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucuronidation. Retrieved from [Link]

- Google Patents. (n.d.). WO2016042573A1 - Process for preparation of acitretin.

- Google Patents. (n.d.). WO2016042573A1 - Process for preparation of acitretin.

- Google Patents. (n.d.). WO2003007871A2 - Process for the preparation of acitretin.

Sources

- 1. Acitretin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 3. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glucuronidation - Wikipedia [en.wikipedia.org]

- 6. This compound | C27H34O9 | CID 71313019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 8. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound-d3 | C27H34O9 | CID 71313020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

13-cis Acitretin O-beta-D-Glucuronide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 13-cis-Acitretin O-beta-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 13-cis-Acitretin O-beta-D-Glucuronide, a significant metabolite of the second-generation retinoid, acitretin. Acitretin is a cornerstone in the systemic treatment of severe psoriasis and other keratinization disorders.[1][2] Understanding its metabolic fate is crucial for a complete pharmacological profile. This document delves into the chemical synthesis of its 13-cis-glucuronide metabolite, offering a detailed protocol based on established methodologies. Furthermore, it outlines the analytical techniques essential for its structural elucidation and characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction: The Significance of Acitretin and its Glucuronidated Metabolite

Acitretin, the pharmacologically active metabolite of etretinate, is a synthetic retinoid that has largely replaced its predecessor due to a more favorable pharmacokinetic profile, notably a significantly shorter elimination half-life.[1] It modulates epidermal proliferation and differentiation, making it effective for severe psoriasis.[1][2] The metabolism of acitretin primarily occurs in the liver and involves isomerization to its 13-cis form (isoacitretin) and subsequent conjugation.[1][3] One of the major metabolic pathways is glucuronidation, a phase II biotransformation that enhances the water solubility of xenobiotics, facilitating their excretion.[4][5][6] The resulting glucuronide conjugates are primarily eliminated in the bile and urine.[3]

The study of 13-cis-Acitretin O-beta-D-Glucuronide is paramount for several reasons:

-

Pharmacokinetic Modeling: A thorough understanding of its formation and elimination is essential for developing accurate pharmacokinetic models of acitretin.

-

Drug-Drug Interactions: The glucuronidation process is mediated by UDP-glucuronosyltransferases (UGTs), and understanding the specific isoforms involved can help predict potential drug-drug interactions.

-

Toxicology and Safety Assessment: Characterizing major metabolites is a regulatory requirement and crucial for a comprehensive safety assessment of any therapeutic agent.

This guide provides the necessary technical details for the chemical synthesis of this important metabolite, enabling further pharmacological and toxicological investigations.

Chemical Synthesis of 13-cis-Acitretin O-beta-D-Glucuronide

The synthesis of retinoid glucuronides can be a complex undertaking due to the sensitive nature of the polyene chain in retinoids, which is susceptible to isomerization and oxidation. The Koenigs-Knorr reaction is a well-established and versatile method for the formation of glycosidic bonds and is particularly suitable for the synthesis of O-glucuronides.[7][8][9]

The Koenigs-Knorr Reaction: A Strategic Choice

The Koenigs-Knorr reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[9][10] This method offers a reliable route to the desired beta-anomer of the glucuronide, which is the stereochemistry observed in biological systems. The presence of a participating group, such as an acetyl group, at the C-2 position of the glucuronic acid donor directs the stereochemical outcome to the 1,2-trans product.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 13-cis-Acitretin O-beta-D-Glucuronide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of retinoid glucuronides.[2][11]

Step 1: Preparation of the Protected Glucuronide Intermediate

-

In a round-bottom flask, dissolve 13-cis-acitretin (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add freshly prepared silver carbonate (2 equivalents) to the solution.

-

In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyran)uronate (1.5 equivalents) in anhydrous dichloromethane.

-

Add the solution of the glucuronic acid bromide dropwise to the 13-cis-acitretin solution with stirring, while protecting the reaction from light.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts.

-

Wash the celite pad with dichloromethane and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude protected 13-cis-acitretin glucuronide.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Deprotection to Yield 13-cis-Acitretin O-beta-D-Glucuronide

-

Dissolve the purified protected glucuronide in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Stir the reaction at 0°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin) until the pH is neutral.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure 13-cis-Acitretin O-beta-D-Glucuronide.

Characterization of 13-cis-Acitretin O-beta-D-Glucuronide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity of the synthesized glucuronide and for its quantification. Several HPLC methods have been developed for the analysis of acitretin and its metabolites.[12][13][14]

Table 1: Representative HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation of the relatively nonpolar retinoids and their more polar glucuronide metabolites. |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) | The gradient elution allows for the separation of compounds with a wide range of polarities. The acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid groups. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV-Vis at ~360 nm | Retinoids have a strong UV absorbance in this region due to their extended conjugated polyene system. |

| Expected Elution Profile | 13-cis-Acitretin O-beta-D-Glucuronide will have a shorter retention time than 13-cis-acitretin due to its increased polarity. | The addition of the polar glucuronic acid moiety significantly reduces the compound's hydrophobicity. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and for providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar metabolites like glucuronides.

Expected Mass Spectrometric Data:

-

Molecular Ion: The expected [M-H]⁻ ion in negative ion mode would be at m/z 501.2. The [M+H]⁺ ion in positive ion mode would be at m/z 503.2.

-

Characteristic Fragmentation: A characteristic neutral loss of the glucuronic acid moiety (176 Da) is a hallmark of glucuronide conjugates in MS/MS analysis.[15][16][17] This would result in a fragment ion corresponding to the deprotonated 13-cis-acitretin at m/z 325.2.

Caption: Expected fragmentation of 13-cis-Acitretin O-beta-D-Glucuronide in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the synthesized molecule. Both ¹H and ¹³C NMR are required to confirm the structure and stereochemistry.

Expected ¹H NMR Spectral Features:

-

Signals from the 13-cis-Acitretin Moiety: The characteristic signals of the polyene chain protons and the aromatic protons of the acitretin backbone will be present.

-

Signals from the Glucuronic Acid Moiety: A set of signals corresponding to the protons of the glucuronic acid ring will be observed. The anomeric proton (H-1') of the beta-glucuronide typically appears as a doublet at around 5.5-6.0 ppm.

-

Confirmation of the Glycosidic Linkage: The downfield shift of the anomeric proton and the observation of through-space correlations (in a NOESY experiment) between the anomeric proton and protons on the acitretin backbone would confirm the O-glycosidic linkage.

Expected ¹³C NMR Spectral Features:

-

Signals from the 13-cis-Acitretin Moiety: The carbon signals of the acitretin core will be present.

-

Signals from the Glucuronic Acid Moiety: The six carbon signals of the glucuronic acid ring will be observed, with the anomeric carbon (C-1') appearing at approximately 95-105 ppm.

-

Confirmation of the Ester Linkage: The carbonyl carbon of the acitretin carboxylic acid will be shifted, confirming the formation of the acyl glucuronide.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of 13-cis-Acitretin O-beta-D-Glucuronide. The presented protocol, based on the robust Koenigs-Knorr reaction, offers a reliable pathway to obtain this important metabolite for further scientific investigation. The outlined analytical methodologies, including HPLC, MS, and NMR, provide a comprehensive strategy for the structural confirmation and purity assessment of the synthesized compound. By enabling the synthesis and characterization of this key metabolite, this guide aims to facilitate a deeper understanding of the pharmacology and metabolism of acitretin, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

-

PubMed.

-

Synthetic Communications.

-

PubMed.

-

StatPearls.

-

PMC - NIH.

-

Journal of Pharmaceutical Research.

-

Indian Journal of Dermatology, Venereology and Leprology.

-

International Journal of Advances in Pharmacy, Biology and Chemistry.

-

PMC - PubMed Central - NIH.

-

Wikipedia.

-

ResearchGate.

-

International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

Slideshare.

-

PubMed - NIH.

-

PubMed.

-

DermNet.

-

Human Metabolome Database.

-

yumpu.com.

-

PubMed.

-

PMC - NIH.

-

IOSR Journal of Pharmacy.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

Human Metabolome Database.

-

ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis of all-trans-[11-3H]retinoyl beta-glucuronide and its metabolism in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical synthesis and growth-promoting activity of all-trans-retinyl beta-D-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jopcr.com [jopcr.com]

- 14. ijpda.org [ijpda.org]

- 15. uab.edu [uab.edu]

- 16. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 13-cis Acitretin O-beta-D-Glucuronide: Physicochemical Properties and Analytical Characterization

Introduction: The Significance of 13-cis Acitretin O-beta-D-Glucuronide in Drug Metabolism

Acitretin, a second-generation systemic retinoid, is a cornerstone in the treatment of severe psoriasis and other keratinization disorders.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic pathway, a critical component of which is the formation of this compound. This glucuronidated metabolite represents a major route of elimination for acitretin, rendering it more water-soluble for excretion via bile and urine.[1] Understanding the physical and chemical properties of this metabolite is paramount for researchers and drug development professionals. A comprehensive grasp of its characteristics is essential for developing robust bioanalytical methods, interpreting pharmacokinetic and pharmacodynamic data, and ensuring the safety and efficacy of acitretin therapy.

This technical guide provides a detailed exploration of the physicochemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights and methodologies for its study.

Metabolic Pathway of Acitretin

The metabolic journey of acitretin involves several key transformations. Following oral administration, acitretin undergoes isomerization to its 13-cis isomer, also known as isoacitretin.[1] Both acitretin and 13-cis-acitretin are then subject to phase II metabolism, primarily through glucuronidation, to form their respective O-beta-D-glucuronide conjugates. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The addition of the bulky, hydrophilic glucuronic acid moiety significantly increases the polarity of the parent compound, facilitating its excretion from the body.

Caption: Metabolic pathway of acitretin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analysis.

Structure and Identity

-

IUPAC Name: (2R, 3R, 4R, 5S, 6R)-3, 4, 5-trihydroxy-6-(((2Z, 4E, 6E, 8E)-9-(4-methoxy-2, 3, 6-trimethylphenyl)-3, 7-dimethylnona-2, 4, 6, 8-tetraenoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid[2]

-

CAS Number: 146090-81-5[3]

-

Molecular Formula: C₂₇H₃₄O₉[3]

-

Molecular Weight: 502.56 g/mol [2]

Caption: Chemical structure of this compound.

Computed Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 502.6 g/mol | PubChem[3] |

| XLogP3 | 4.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 4 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[3] |

| Rotatable Bond Count | 7 | PubChem[3] |

| Topological Polar Surface Area | 143 Ų | PubChem[3] |

Solubility

The glucuronidation of 13-cis acitretin significantly increases its aqueous solubility compared to the parent drug. While specific solubility values are not published, it is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For comparison, the parent compound acitretin has very low aqueous solubility.[4]

Stability

As an acyl glucuronide, this compound is susceptible to hydrolysis and intramolecular acyl migration.

-

Hydrolytic Stability: The ester linkage between the 13-cis acitretin moiety and the glucuronic acid is prone to hydrolysis, particularly under acidic or basic conditions, which would regenerate the parent drug. Forced degradation studies on acitretin have shown it to be less stable under acidic and photolytic conditions.[5][6][7]

-

Acyl Migration: A common characteristic of acyl glucuronides is the intramolecular migration of the acyl group around the glucuronic acid ring, forming various positional isomers. This can impact the biological activity and analytical quantification of the metabolite.

-

Photostability: Retinoids, in general, are sensitive to light. It is crucial to protect solutions of this compound from light to prevent photodegradation.[5][8]

Synthesis of this compound

The synthesis of this compound can be approached through both chemical and enzymatic methods.

Chemical Synthesis

A general approach for the chemical synthesis of retinoyl-beta-glucuronides involves the reaction of an activated retinoid with a protected glucuronic acid derivative, followed by deprotection.

Illustrative Workflow for Chemical Synthesis:

Caption: General workflow for chemical synthesis.

Experimental Protocol (Conceptual):

-

Activation of 13-cis-Acitretin: Convert 13-cis-acitretin to a more reactive species, such as an acyl chloride or an activated ester. This can be achieved using reagents like oxalyl chloride or thionyl chloride.

-

Coupling Reaction: React the activated 13-cis-acitretin with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate, in the presence of a suitable base (e.g., pyridine) to facilitate the esterification.

-

Deprotection: Remove the protecting groups from the glucuronic acid moiety. This is typically achieved by hydrolysis under basic conditions (e.g., using sodium methoxide in methanol followed by aqueous workup).

-

Purification: The final product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis (Biosynthesis)

Enzymatic synthesis offers a more stereospecific and often milder alternative to chemical synthesis. This method utilizes UDP-glucuronosyltransferases (UGTs) to catalyze the conjugation of 13-cis-acitretin with UDP-glucuronic acid (UDPGA).

Experimental Protocol (Conceptual):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 13-cis-acitretin, a source of UGTs (e.g., human liver microsomes), UDPGA, and a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol.

-

Purification: The desired glucuronide can be isolated and purified from the reaction mixture using solid-phase extraction (SPE) followed by RP-HPLC.

Analytical Characterization

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC coupled with UV detection is a widely used technique for the analysis of acitretin and its metabolites.

Illustrative HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of retinoids. |

| Mobile Phase | Gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) | The gradient allows for the elution of compounds with a range of polarities. The acidic modifier improves peak shape and ionization efficiency for mass spectrometry. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~350-360 nm | Retinoids have a strong UV absorbance in this range.[9][10] |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

Sample Preparation for Biological Matrices (e.g., Plasma):

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile, methanol) to the plasma sample to remove proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Analysis: Inject the clear supernatant into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.

Mass Spectrometry Parameters (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for enhanced selectivity.

-

Precursor Ion: [M-H]⁻ (m/z ~501.2)

-

Product Ions: The fragmentation of the glucuronide will likely yield the deprotonated 13-cis-acitretin ion (m/z ~325.2) and characteristic fragments of the glucuronic acid moiety.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the polyene chain protons of the 13-cis-acitretin moiety and the protons of the glucuronic acid ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the entire molecule, including the carbonyl carbon of the ester linkage.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to elucidate the structure of the molecule. The primary fragmentation pathway is expected to be the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety (a neutral loss of 176 Da).

Conclusion

This compound is a key metabolite in the disposition of acitretin. A comprehensive understanding of its physical and chemical properties is crucial for advancing research and development in the field of dermatology and retinoid therapy. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to effectively synthesize, characterize, and quantify this important molecule, ultimately contributing to the safer and more effective use of acitretin.

References

-

Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. (2014). PMC. [Link]

-

Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress condition. ResearchGate. [Link]

-

(PDF) Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. ResearchGate. [Link]

-

Assessment by HPLC of the Degradation Behavior of Acitretin Under Hydrolytic, Oxidative, Photolytic and Thermal Stress Conditions. PubMed. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Human Metabolome Database. [Link]

-

Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. ResearchGate. [Link]

-

Acitretin. PubChem. [Link]

-

Stability-Indicating RP-HPLC Method Validation for Acitretin and its Related Substances in Capsules. Journal of Pharmaceutical Research. [Link]

-

1D 1 H NMR spectrum of compound 13. ResearchGate. [Link]

-

STABILITY-INDICATING RP-HPLC METHOD VALIDATION FOR ACITRETIN AND ITS RELATED SUBSTANCES IN CAPSULES. Journal of Pharmaceutical Research. [Link]

-

Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. PubMed. [Link]

-

(PDF) Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. ResearchGate. [Link]

-

Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

-

This compound. PubChem. [Link]

-

Determination of acitretin and 13-cis-acitretin in skin. PubMed. [Link]

-

13-cis-Acitretin Glucuronide. Veeprho. [Link]

-

9-Cis-Retinoic Acid. PubChem. [Link]

-

A Fully Validated HPLC Method for the Simultaneous Determination of Acitretin and Etretinate in Plasma and Its Application to a Pharmacokinetic Study in Healthy Korean Subjects. PubMed. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Characterization of the 13-cis-retinoic acid/cyclodextrin inclusion complexes by phase solubility, photostability, physicochemical and computational analysis. PubMed. [Link]

-

Figure S7. Normalized UV-Vis absorption spectra for 13-18 in solid state (KBr) at RT. ResearchGate. [Link]

-

Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. [Link]

-

This compound-d3. PubChem. [Link]

-

Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. MDPI. [Link]

-

The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. PubMed. [Link]

-

Acitretin. StatPearls - NCBI Bookshelf. [Link]

-

Pharmacokinetics of Acitretin in Humans. Karger. [Link]

-

Pharmacokinetics of acitretin and its 13-cis metabolite in patients on haemodialysis. NIH. [Link]

-

Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution. PubMed. [Link]

-

[Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use]. PubMed. [Link]

Sources

- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C27H34O9 | CID 71313019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acitretin | C21H26O3 | CID 5284513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jopcr.com [jopcr.com]

- 10. jopcr.com [jopcr.com]

13-cis Acitretin O-beta-D-Glucuronide CAS number and molecular weight

An In-Depth Technical Guide to 13-cis Acitretin O-beta-D-Glucuronide

Introduction: The Significance of a Key Retinoid Metabolite

Acitretin, a second-generation systemic retinoid, represents a cornerstone in the management of severe keratinization disorders, most notably psoriasis.[1][2] As the active carboxylic acid metabolite of etretinate, Acitretin modulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby normalizing keratinocyte differentiation and reducing epidermal hyperplasia.[3][4][5] The clinical pharmacology of Acitretin is complex, involving isomerization, metabolism, and elimination pathways that dictate its therapeutic window and safety profile.

A critical component of its metabolic fate is the formation of glucuronide conjugates. This guide focuses on a specific, key metabolite: This compound . This molecule is the product of two sequential metabolic processes: the isomerization of the parent drug, (all-E)-Acitretin, to its 13-cis isomer, followed by conjugation with glucuronic acid. Understanding the physicochemical properties, metabolic generation, and analytical quantification of this glucuronide is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology, as it is a primary endpoint in the body's mechanism for detoxifying and eliminating the drug.[2][3]

Physicochemical Properties and Identification

Accurate identification of a metabolite is the foundation of all subsequent research. This compound is the product of enzymatic conjugation, rendering the lipophilic retinoid significantly more water-soluble for excretion.[2] Its core identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 146090-81-5 | [6][7] |

| Molecular Formula | C₂₇H₃₄O₉ | [6][7][8][9] |

| Molecular Weight | 502.56 g/mol | [7][9] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | [7] |

Metabolic Generation and Pharmacokinetic Impact

The formation of this compound is a crucial step in the disposition of Acitretin. The parent drug, primarily absorbed as the all-trans isomer, undergoes in-vivo isomerization to 13-cis-Acitretin (also known as isoacitretin).[3][10] This cis-metabolite is not merely a transient species; it possesses a longer terminal elimination half-life than the parent Acitretin (approximately 119 hours versus 47 hours), contributing significantly to the overall retinoid exposure and therapeutic effect.[11]

Both Acitretin and its 13-cis isomer are substrates for Phase II metabolism, primarily glucuronidation, which is catalyzed by the microsomal UDP-glucuronosyltransferase (UGT) enzyme system in the liver.[12] This process attaches a glucuronic acid moiety to the carboxylic acid group of the retinoid, forming an acyl glucuronide. This conjugation dramatically increases the molecule's polarity, facilitating its elimination from the body, predominantly through bile and feces, with a smaller fraction excreted renally.[2][3]

Caption: Metabolic conversion of Acitretin to its excretable glucuronide form.

Chemical Synthesis Strategy

While this compound is primarily available as a reference standard for analytical studies, understanding its synthesis is valuable. The chemical synthesis of an acyl glucuronide like this presents challenges due to the sensitivity of the retinoid polyene chain and the need for stereospecific glycosidic bond formation. A common strategy involves the coupling of the carboxylic acid (13-cis-Acitretin) with a protected glucuronic acid donor.

The rationale behind this multi-step approach is to protect reactive functional groups that could interfere with the desired coupling reaction. For instance, the hydroxyl and carboxyl groups on the glucuronic acid moiety are typically protected as esters or acetals. The carboxylic acid of the retinoid is activated to facilitate nucleophilic attack by a hydroxyl group on the sugar. The final step involves careful deprotection under conditions that do not cause isomerization or degradation of the retinoid backbone.

Caption: Conceptual workflow for the chemical synthesis of a retinoid glucuronide.

Analytical Methodology: A Protocol for Quantification

The quantification of this compound in biological matrices like human plasma is essential for pharmacokinetic and drug metabolism studies. Due to its polarity and typically low concentrations, the gold-standard technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13][14] This method offers the required sensitivity and specificity to distinguish the metabolite from the parent drug and other related compounds.[14]

Self-Validating Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a robust method for the simultaneous determination of Acitretin, 13-cis-Acitretin, and this compound. The use of a stable isotope-labeled internal standard (e.g., 13-cis Acitretin-d3 O-β-D-Glucuronide) is critical for ensuring accuracy by correcting for variations during sample processing and ionization.[14][15]

1. Preparation of Standards and Internal Standard (IS)

- Rationale: Accurate standards are required for calibration curve generation. An IS is essential to correct for analyte loss during extraction and for matrix effects in the MS source.

- Steps:

- Prepare primary stock solutions (1 mg/mL) of this compound and the deuterated internal standard in methanol.

- Perform serial dilutions to create working solutions for the calibration curve (e.g., 1-1000 ng/mL range) and a single working solution for the IS (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation & SPE)

- Rationale: Removal of proteins and phospholipids from plasma is crucial to prevent column clogging and ion suppression. A combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) provides a clean extract.

- Steps:

- Thaw plasma samples and standards on ice.

- To 100 µL of plasma, add 20 µL of the IS working solution.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a new tube. Dilute with 500 µL of 1% formic acid in water to ensure analyte binding to the SPE sorbent.

- Condition a mixed-mode SPE cartridge (e.g., C18 with anion exchange) with methanol followed by water.

- Load the diluted supernatant onto the SPE cartridge.

- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

- Elute the analytes with a strong organic solvent containing a modifier (e.g., 5% ammonia in methanol).

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

3. LC-MS/MS Analysis

- Rationale: Chromatographic separation is needed to resolve isomers and separate analytes from matrix components. Tandem MS provides high selectivity and sensitivity for detection.

- Steps:

- LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

- Flow Rate: 0.4 mL/min.

- MS System: Electrospray Ionization (ESI) in negative mode.

- Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Sample [label="Plasma Sample\n+ Internal Standard"];

PPT [label="Protein Precipitation\n(Acetonitrile)"];

SPE [label="Solid-Phase Extraction\n(SPE)"];

LC [label="LC Separation\n(Reversed-Phase)"];

MS [label="MS/MS Detection\n(Negative ESI, MRM)"];

Data [label="Data Analysis\n(Quantification)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

Sample -> PPT -> SPE -> LC -> MS -> Data;

}

Caption: Standard workflow for bioanalysis of the target metabolite.

Conclusion

This compound is more than a metabolic byproduct; it is a central player in the pharmacokinetics and disposition of Acitretin. For researchers in drug development and clinical pharmacology, a thorough understanding of its properties, formation, and analysis is non-negotiable. The methodologies outlined in this guide, from metabolic pathway elucidation to a robust LC-MS/MS protocol, provide a framework for the accurate investigation of this important retinoid metabolite, ensuring data integrity and advancing our understanding of retinoid therapy.

References

-

Acitretin - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Acitretin 10mg Capsule: A Comprehensive Clinical Profile. (n.d.). GlobalRx. [Link]

-

Pharmacology of Acitretin (Soritin, Soriatane); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). YouTube. [Link]

-

Acitretin. (n.d.). Wikipedia. [Link]

-

What is the mechanism of Acitretin? (2024, July 17). Patsnap Synapse. [Link]

-

This compound. (n.d.). Density Pharmachem. [Link]

-

This compound | C27H34O9. (n.d.). PubChem. [Link]

-

Pharmacokinetics of Acitretin in Humans. (n.d.). Karger Publishers. [Link]

-

This compound-d3 | C27H34O9. (n.d.). PubChem. [Link]

-

Acitretin : A Review of its Pharmacology and Therapeutic Use. (n.d.). PubMed. [Link]

-

13-cis-Acitretin Glucuronide. (n.d.). Veeprho. [Link]

-

Overview of Recent Clinical Pharmacokinetic Studies with Acitretin (Ro 10-1670, Etretin). (n.d.). Karger Publishers. [Link]

-

CAS: | 13-cis Acitretin-d3 O-?-D-Glucuronide. (n.d.). Stable-Isotopes. [Link]

-

The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. (n.d.). PubMed. [Link]

-

Determination of acitretin and 13-cis-acitretin in skin. (n.d.). PubMed. [Link]

-

Analytical Methods for the Determination of Anti-Psoriatic Drugs - A Review. (2020, January 31). Acta Scientific. [Link]

-

Synthesis and characterization of 13-cis-retinoic acid derivatives. (2025, August 6). ResearchGate. [Link]

-

Handbook 6 - Acitretin. (n.d.). IARC Publications. [Link]

-

DETERMINATION OF ACITRETIN IN PHARMA- CEUTICAL FORMULA- TIONS BY HPLC METHOD. (2016, March 31). Neliti. [Link]

- A process for the preparation of 13-CIS-retinoic acid. (n.d.).

Sources

- 1. Acitretin - Wikipedia [en.wikipedia.org]

- 2. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Acitretin? [synapse.patsnap.com]

- 6. densitypharmachem.com [densitypharmachem.com]

- 7. This compound | C27H34O9 | CID 71313019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13-cis-Acitretin Glucuronide [sincopharmachem.com]

- 9. veeprho.com [veeprho.com]

- 10. karger.com [karger.com]

- 11. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. actascientific.com [actascientific.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scbt.com [scbt.com]

An In-Depth Technical Guide to the Pharmacokinetics of 13-cis-Acitretin O-beta-D-Glucuronide in Preclinical Models

Foreword: Unraveling the Metabolic Fate of Acitretin

Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other keratinization disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by a complex interplay of metabolism and elimination pathways. A pivotal, yet often under-discussed, aspect of acitretin's disposition is the formation and subsequent fate of its glucuronide conjugates. This technical guide provides a comprehensive exploration of the pharmacokinetics of a key metabolite, 13-cis-acitretin O-beta-D-glucuronide, in preclinical models. For researchers, scientists, and drug development professionals, a granular understanding of this metabolic pathway is crucial for accurate interpretation of preclinical data, prediction of clinical outcomes, and the design of safer, more effective therapeutic strategies.

This document moves beyond a mere recitation of facts, delving into the causality behind experimental designs and the logic that underpins our understanding of this critical metabolic route. We will navigate the in vivo and in vitro methodologies employed to characterize the formation, distribution, and elimination of this glucuronide conjugate, providing both the "how" and the "why" that drive robust scientific inquiry in this field.

The Central Role of Glucuronidation in Acitretin Metabolism

Acitretin undergoes extensive metabolism in the liver, with isomerization to 13-cis-acitretin being a primary step.[3][4] Both acitretin and its 13-cis isomer are then subject to phase II conjugation reactions, with glucuronidation emerging as a major elimination pathway.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of a glucuronic acid moiety to the drug molecule, rendering it more water-soluble and facilitating its excretion from the body.[5] The resulting beta-glucuronide derivatives are primarily eliminated through the bile.[1]

The formation of 13-cis-acitretin O-beta-D-glucuronide is a critical determinant of the overall clearance and systemic exposure of acitretin. Understanding its pharmacokinetic profile is therefore not an academic exercise, but a fundamental requirement for a complete characterization of the drug's behavior in a biological system.

Caption: Figure 1: Simplified metabolic pathway of acitretin highlighting the formation and biliary excretion of its 13-cis-glucuronide metabolite.

In Vivo Characterization in Preclinical Models: The Rat as a Surrogate

The rat is a frequently utilized preclinical model for pharmacokinetic studies of retinoids due to its physiological and metabolic similarities to humans in this context. While specific pharmacokinetic parameters for 13-cis-acitretin O-beta-D-glucuronide in plasma are not extensively reported, its extensive biliary excretion has been documented for structurally related retinoids, providing a strong basis for understanding its disposition.[6][7]

Experimental Design for In Vivo Studies

A robust in vivo study to characterize the pharmacokinetics of 13-cis-acitretin O-beta-D-glucuronide in rats necessitates a well-controlled experimental design.

Table 1: Key Parameters for In Vivo Pharmacokinetic Studies in Rats

| Parameter | Recommendation | Rationale |

| Animal Model | Male Sprague-Dawley or Wistar rats (225-275g) | Commonly used strains with well-characterized physiology. Adequate size for surgical procedures.[8] |

| Route of Administration | Intravenous (IV) and Oral (PO) | IV administration allows for the determination of absolute bioavailability and clearance. PO administration is the clinical route. |

| Dose Selection | Multiple dose levels | To assess dose proportionality of the parent drug and metabolite formation. |

| Sample Collection | Serial blood, bile (via cannulation), and urine collection | To construct concentration-time profiles and determine excretion pathways. |

| Analytical Method | Validated LC-MS/MS method | For the sensitive and specific simultaneous quantification of acitretin, 13-cis-acitretin, and their glucuronide conjugates.[9] |

Biliary Excretion: A Critical Elimination Route

Studies with other retinoids, such as isotretinoin (13-cis-retinoic acid), have demonstrated that biliary excretion of the glucuronide conjugate is a major elimination pathway in rats.[6] Following intravenous administration of isotretinoin to bile duct-cannulated rats, a significant portion of the dose (34.8-37.9%) was recovered in the bile as isotretinoin glucuronide.[6] The excretion rate of the glucuronide was rapid, peaking at around 55 minutes post-dose.[6] Similarly, studies with 13-cis-retinoic acid have identified 13-cis-retinoyl-β-glucuronide as a major metabolite in rat bile.[7]

This strongly suggests that 13-cis-acitretin O-beta-D-glucuronide follows a similar and substantial biliary excretion route. The enterohepatic circulation, a process of biliary excretion and subsequent intestinal reabsorption, can also influence the overall pharmacokinetic profile of a drug and its metabolites.[10]

Step-by-Step Protocol: Bile Duct Cannulation in the Rat

The following is a generalized protocol for bile duct cannulation, a critical surgical technique for studying biliary excretion. It is imperative that all procedures are conducted under aseptic conditions by trained personnel and in accordance with institutional animal care and use guidelines.[11][12]

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature. Shave and aseptically prepare the abdominal area.

-

Surgical Incision: Make a midline abdominal incision to expose the gastrointestinal tract.

-

Bile Duct Isolation: Gently locate and isolate the common bile duct.

-

Cannulation: Carefully insert a cannula (e.g., polyethylene tubing) into the bile duct towards the liver and secure it with surgical suture.

-

Exteriorization: Tunnel the cannula subcutaneously to an exit point on the dorsal side of the animal for ease of sample collection.

-

Post-operative Care: Provide appropriate post-operative analgesia and supportive care. House the animals in metabolism cages to allow for separate collection of urine and feces, and to protect the exteriorized cannula.[11]

-

Bile Collection: Collect bile at predetermined intervals following drug administration.

Caption: Figure 2: A high-level overview of the experimental workflow for conducting an in vivo biliary excretion study in rats.

In Vitro Assessment of Glucuronidation

In vitro methods, particularly using liver microsomes, are invaluable for characterizing the enzymatic kinetics of glucuronide formation.[13] These studies provide insights into the specific UGT enzymes involved and the rate at which the metabolite is formed.

Liver Microsomes as a Tool

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including UGTs.[13] They are a standard tool in drug metabolism studies.

Step-by-Step Protocol: In Vitro Glucuronidation Assay

The following is a generalized protocol for assessing the glucuronidation of 13-cis-acitretin using rat liver microsomes.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Rat liver microsomes (e.g., 0.5 mg/mL protein)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

13-cis-acitretin (at various concentrations)

-

Alamethicin (a pore-forming agent to activate UGTs)[14]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the substrate to partition into the microsomal membrane.

-

Initiation of Reaction: Initiate the reaction by adding the co-factor, uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the formation of 13-cis-acitretin O-beta-D-glucuronide using a validated LC-MS/MS method.

By varying the substrate concentration, Michaelis-Menten kinetics can be determined, yielding key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Bioanalytical Methodology: The Key to Accurate Quantification

The simultaneous and accurate quantification of acitretin, 13-cis-acitretin, and their glucuronide conjugates in biological matrices is challenging but essential for robust pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[9][15]

Table 2: Key Considerations for LC-MS/MS Method Development

| Parameter | Recommendation | Rationale |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | To remove interfering matrix components and concentrate the analytes.[9] |

| Chromatographic Separation | Reversed-phase HPLC with a C18 column | To achieve baseline separation of the parent drug and its metabolites.[9] |

| Mass Spectrometry Detection | Electrospray ionization (ESI) in negative ion mode | Acitretin and its metabolites are acidic and ionize well in negative mode.[15] |

| Internal Standard | Stable isotope-labeled analogs (e.g., acitretin-d3) | To correct for variability in sample processing and instrument response.[15] |

| Validation | According to regulatory guidelines (e.g., FDA, EMA) | To ensure the accuracy, precision, and reliability of the analytical data. |

Data Interpretation and Future Directions

The data generated from these preclinical studies provide a comprehensive picture of the pharmacokinetic profile of 13-cis-acitretin O-beta-D-glucuronide. The in vivo data will define its absorption, distribution, and elimination characteristics, with a particular focus on the extent of biliary excretion. The in vitro data will elucidate the kinetics of its formation.

While direct plasma pharmacokinetic data for 13-cis-acitretin O-beta-D-glucuronide remains an area for further investigation, the methodologies and insights presented in this guide provide a robust framework for its characterization. Future studies should aim to develop and validate sensitive bioanalytical methods capable of quantifying this glucuronide in plasma to provide a more complete pharmacokinetic profile. Furthermore, exploring the role of specific UGT isoforms in its formation will enhance our ability to predict potential drug-drug interactions. A thorough understanding of the pharmacokinetics of this major metabolite is paramount for the continued safe and effective use of acitretin in the clinic.

References

- Syngene. A step-by-step guide for conducting safe and successful bile duct cannulated studies. Syngene International Ltd. [URL: https://www.syngeneintl.

- Modified Method for Double Cannulation of Rat Bile Duct and Intestine for Pharmacokinetic Studies. springermedicine.com. [URL: https://www.springermedicine.com/de/modified-method-for-double-cannulation-of-rat-bile-duct-and-intestine-for-pharmacokinetic-studies/18151090]

- Maximising the success of rat bile duct cannulation studies recommendations for best practice. NC3Rs. [URL: https://www.nc3rs.org.

- Luo Y, Mulder GB, Fisher TF. Validation of a Bile Duct Cannulation Rat Model. Charles River Laboratories. [URL: https://www.criver.

- Henderson, C. J., et al. (2017). Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice. Lab Animal, 46(4), 164-173. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5537243/]

- Penumatsa, K., et al. (2014). Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(16), 6449-6458. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00977a]

- Barua, A. B., & Olson, J. A. (1986). Metabolites of all-trans-retinoic acid in bile: identification of all-trans- and 13-cis-retinoyl glucuronides. Biochemistry, 25(12), 3731-3735. [URL: https://www.ncbi.nlm.nih.gov/pubmed/3755227]

- McCormick, A. M., et al. (1983). Metabolism of isotretinoin. Biliary excretion of isotretinoin glucuronide in the rat. Drug Metabolism and Disposition, 11(3), 191-195. [URL: https://www.ncbi.nlm.nih.gov/pubmed/6135242]

- Frolik, C. A., et al. (1981). Metabolism of 13-cis-retinoic acid: Identification of 13-cis-retinoyl-and 13-cis-4-oxoretinoyl-β-glucuronides in the bile of vitamin A-normal rats. Archives of Biochemistry and Biophysics, 208(1), 96-103. [URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-288a7b1b-9f9b-325b-b9d9-2475e8d53d2c]

- Determination of acitretin and 13-cis-acitretin in skin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8012613/]

- Kumar, A., et al. (2010). Stability-indicating validation of acitretin and isoacitretin in human plasma by LC-ESI-MS/MS bioanalytical method and its application to pharmacokinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 376-384. [URL: https://www.researchgate.

- Mass spectrometer settings for acitretin and isoacitretin method. ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectrometer-settings-for-acitretin-and-isoacitretin-method_tbl1_45281165]

- Plasma concentration-time curves. Geometric mean and standard deviation... ResearchGate. [URL: https://www.researchgate.

- Wiegand, U. W., & Jensen, B. K. (1991). Pharmacokinetics of Acitretin in Humans. In J. H. Saurat (Ed.), Retinoids: 10 Years On (pp. 192-203). Karger. [URL: https://www.karger.com/Article/Abstract/248397]

- Larsen, F. G., et al. (1990). The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients. Journal of Investigative Dermatology, 95(5), 551-555. [URL: https://pubmed.ncbi.nlm.nih.gov/2230181/]

- Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318721/]

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [URL: https://www.researchgate.net/publication/343222308_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes]

- Gollnick, H., et al. (1990). [Pharmacokinetics of etretinate, acitretin and 13-cis-acitretin: new results and advantages of blood level oriented clinical use]. Hautarzt, 41(Suppl 10), 33-39. [URL: https://pubmed.ncbi.nlm.nih.gov/2140138/]

- Niazi, M. K., et al. (2006). Steady state pharmacokinetics of oral treatment with 13-cis-retinoic acid or all-trans-retinoic acid in male and female adult rats. Basic & Clinical Pharmacology & Toxicology, 98(6), 582-587. [URL: https://pubmed.ncbi.nlm.nih.gov/16700827/]

- Larsen, F. G., et al. (1989). Pharmacokinetics of acitretin and its 13-cis metabolite in patients on haemodialysis. British Journal of Clinical Pharmacology, 27(3), 301-304. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1379809/]

- The effect of retinoic acid receptor agonist acitretin on the production of bile and concentrations of some serum components in ovariectomized rats. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28910280/]

- Brindley, C. J. (1989). Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin). Dermatologica, 178(2), 79-87. [URL: https://pubmed.ncbi.nlm.nih.gov/2522404/]

- Ghafoor, R., & Ishaq, M. (2023). Acitretin. In StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK563212/]

- Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-390. [URL: https://jpet.aspetjournals.org/content/301/1/382]

- Roberts, M. S., et al. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical Pharmacokinetics, 41(10), 751-790. [URL: https://www.scilit.net/article/2e382d547f8c0570b797b5e828d8442c]

- Pilkington, T., & Brogden, R. N. (1992). Acitretin. A review of its pharmacology and therapeutic use. Drugs, 43(4), 597-626. [URL: https://pubmed.ncbi.nlm.nih.gov/1377110/]

- Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [URL: https://pubmed.ncbi.nlm.nih.gov/10772639/]

- The Effects of Acitretin on Insulin Resistance, Glucose Metabolism, and Lipid Levels in Patients with Psoriasis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28584520/]

- In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2569]

- Sporn, M. B., et al. (1977). 13-cis-retinoic acid: inhibition of bladder carcinogenesis in the rat. Science, 195(4277), 487-489. [URL: https://pubmed.ncbi.nlm.nih.gov/835006/]

- Reductive Effect of Acitretin on Blood Glucose Levels in Chinese Patients With Psoriasis. Dove Press. [URL: https://www.dovepress.

- Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33309995/]

Sources

- 1. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. The pharmacokinetics of acitretin and its 13-cis-metabolite in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of recent clinical pharmacokinetic studies with acitretin (Ro 10-1670, etretin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of isotretinoin. Biliary excretion of isotretinoin glucuronide in the rat [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 13-cis-retinoic acid: Identification of 13-cis-retinoyl-and 13-cis-4-oxoretinoyl-β-glucuronides in the bile of vitamin A-normal rats [periodicos.capes.gov.br]

- 8. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nc3rs.org.uk [nc3rs.org.uk]

- 12. criver.com [criver.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of UDP-Glucuronosyltransferases in the Formation of 13-cis-Acitretin O-beta-D-Glucuronide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acitretin, a second-generation systemic retinoid, is a cornerstone in the management of severe psoriasis and other keratinization disorders. Its metabolic fate is a critical determinant of its therapeutic efficacy and safety profile. A key metabolic pathway for acitretin is glucuronidation, leading to the formation of 13-cis-acitretin O-beta-D-glucuronide. This process, mediated by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, enhances the water solubility of the drug, facilitating its excretion. This technical guide provides a comprehensive exploration of the role of UGTs in this pivotal metabolic transformation. We will delve into the specific UGT isoforms implicated in acitretin glucuronidation, the kinetic parameters governing this reaction, and detailed experimental protocols for its in vitro characterization. Furthermore, we will discuss the analytical methodologies required for the precise quantification of 13-cis-acitretin O-beta-D-glucuronide, offering a holistic view for researchers in drug metabolism and development.

Introduction: Acitretin and the Significance of Glucuronidation

Acitretin is the active metabolite of etretinate and is favored in clinical practice due to its considerably shorter elimination half-life.[1] It modulates epidermal proliferation and differentiation by interacting with retinoic acid receptors (RARs).[2] The metabolism of acitretin is complex, involving isomerization to its 13-cis isomer and subsequent conjugation reactions.[2]

Glucuronidation, a major Phase II metabolic pathway, is instrumental in the detoxification and elimination of a vast array of xenobiotics and endogenous compounds.[3] This reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UGT enzymes.[4] The addition of the highly polar glucuronic acid moiety drastically increases the water solubility of the substrate, rendering it more readily excretable in urine and bile. For acitretin, the formation of its O-beta-D-glucuronide at the terminal carboxylic acid is a critical step in its clearance from the body.

The UDP-Glucuronosyltransferase Superfamily: Key Players in Acitretin Metabolism